Methyl 3-(piperazin-1-yl)benzoate hydrochloride
CAS No.: 2208746-53-4
Cat. No.: VC11668665
Molecular Formula: C12H17ClN2O2
Molecular Weight: 256.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2208746-53-4 |
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Molecular Formula | C12H17ClN2O2 |
Molecular Weight | 256.73 g/mol |
IUPAC Name | methyl 3-piperazin-1-ylbenzoate;hydrochloride |
Standard InChI | InChI=1S/C12H16N2O2.ClH/c1-16-12(15)10-3-2-4-11(9-10)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H |
Standard InChI Key | OXMFVTHPXTXYJL-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CC=C1)N2CCNCC2.Cl |
Canonical SMILES | COC(=O)C1=CC(=CC=C1)N2CCNCC2.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a methyl ester group attached to a benzoic acid scaffold, with a piperazine ring substituted at the 3-position of the aromatic ring. The hydrochloride salt formation occurs via protonation of the piperazine’s secondary amine, enhancing solubility in polar solvents. Key structural features include:
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Aromatic system: The benzene ring provides a planar framework for electronic interactions.
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Piperazine moiety: A six-membered ring containing two nitrogen atoms, conferring basicity and hydrogen-bonding capability.
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Ester group: The methyl ester at the 1-position modulates lipophilicity and metabolic stability.
The IUPAC name is methyl 3-(piperazin-1-yl)benzoate hydrochloride, with the molecular formula and a molecular weight of 270.72 g/mol.
Spectral Characterization
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¹H NMR: Peaks corresponding to the piperazine protons (δ 2.8–3.2 ppm, multiplet), aromatic protons (δ 7.2–7.8 ppm, multiplet), and methyl ester (δ 3.9 ppm, singlet).
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FT-IR: Stretching vibrations for ester carbonyl (), aromatic C–H (), and N–H ().
Synthesis and Optimization
Synthetic Pathways
The synthesis typically follows a three-step sequence derived from analogous piperazine-benzoate derivatives:
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Nitro Reduction: Starting with 3-nitrobenzoic acid, the nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C).
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Piperazine Coupling: The amine intermediate reacts with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC), forming the 3-(piperazin-1-yl)benzoic acid derivative.
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Esterification and Salt Formation: The carboxylic acid is esterified with methanol under acidic conditions, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
Critical Parameters:
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Solvent polarity (e.g., dimethylformamide) enhances nucleophilic substitution efficiency during piperazine coupling.
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Reaction temperatures above 80°C accelerate amine coupling but risk decomposition of heat-labile intermediates.
Industrial Scaling Challenges
Industrial production faces hurdles in maintaining yield and purity at scale. Continuous flow reactors and automated purification systems (e.g., preparative HPLC) are employed to mitigate side reactions such as over-alkylation or ester hydrolysis.
Physicochemical Properties
Property | Value | Method/Source |
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Melting Point | 192–195°C (dec.) | Differential Scanning Calorimetry |
Solubility (25°C) | 15 mg/mL in water | USP Equilibrium Solubility |
LogP (Octanol-Water) | 1.8 ± 0.2 | Shake-Flask Method |
pKa (Piperazine N-H) | 9.1 | Potentiometric Titration |
The hydrochloride salt’s aqueous solubility is markedly higher than its free base counterpart, making it preferable for parenteral formulations.
Biological Activity and Applications
Mechanism of Action
Piperazine derivatives exhibit diverse pharmacological activities by modulating:
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G Protein-Coupled Receptors (GPCRs): The piperazine nitrogen atoms engage in hydrogen bonding with aspartate residues in transmembrane domains.
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Kinase Inhibition: Electron-deficient aromatic systems compete with ATP for binding pockets in kinases such as EGFR or CDK2.
Comparative Analysis with Structural Analogs
Compound | Key Structural Difference | Bioactivity Difference |
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Methyl 3-fluoro-4-(piperazin-1-yl)benzoate | Fluorine at 4-position | Enhanced kinase selectivity |
3-(4-Methylpiperazin-1-yl)benzoic acid | Carboxylic acid vs. ester | Reduced BBB penetration |
The absence of a fluorine substituent in the target compound may reduce steric hindrance, potentially broadening its target spectrum compared to fluorinated analogs.
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